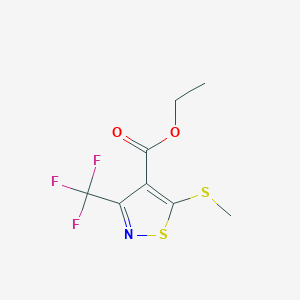
















|
REACTION_CXSMILES
|
[NH2:1]/[C:2](/[C:9]([F:12])([F:11])[F:10])=[CH:3]\[C:4]([O:6][CH2:7][CH3:8])=[O:5].[H-].[Na+].[C:15](=[S:17])=[S:16].IC.N1C=CC=C[CH:21]=1.II.[I-].[K+]>CN(C)C=O.O>[CH3:21][S:16][C:15]1[S:17][N:1]=[C:2]([C:9]([F:10])([F:11])[F:12])[C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2,7.8|
|


|
Name
|
|
|
Quantity
|
9.16 g
|
|
Type
|
reactant
|
|
Smiles
|
N\C(=C/C(=O)OCC)\C(F)(F)F
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
50 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
4.19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
8.29 g
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
ice
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
7.91 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
12.7 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
20.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-7 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature around 25° C
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for about 1 hr until the evolution of gas
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below 10° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 15° C.
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
CUSTOM
|
|
Details
|
The red oil that formed
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted into 2×75 mL of ether
|
|
Type
|
WASH
|
|
Details
|
The ethereal solution was washed with saturated sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 50 mL of ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
A solution prepared
|
|
Type
|
ADDITION
|
|
Details
|
was added to this slowly
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate that formed
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ether
|
|
Type
|
WASH
|
|
Details
|
The ethereal solution was washed with water and 2×60 mL of 0.5N sodium thiosulfate solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CSC1=C(C(=NS1)C(F)(F)F)C(=O)OCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |